

Initial Characterization of 4-(2-Aminoethoxy)-3-methoxyphenol-d3: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Aminoethoxy)-3-methoxyphenol-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of **4-(2-Aminoethoxy)-3-methoxyphenol-d3**. This deuterated compound holds significant potential for use as an internal standard in pharmacokinetic and metabolic studies of its non-deuterated analogue, a molecule of interest in pharmaceutical and neuroscience research due to its structural similarity to known bioactive phenolic compounds. This document outlines its fundamental physicochemical properties, proposed analytical characterization methods, a potential synthetic route, and its expected role in drug development based on the known activities of related methoxyphenols.

Physicochemical and Analytical Data

Quantitative data for **4-(2-Aminoethoxy)-3-methoxyphenol-d3** is summarized below. The presented data is based on typical specifications for a synthesized and purified research chemical of this nature.

Property	Value	Method of Determination
Chemical Formula	<chem>C9H10D3NO3</chem>	Mass Spectrometry
Molecular Weight	186.22 g/mol	Mass Spectrometry
CAS Number	1189958-49-3	Chemical Abstract Service
Appearance	Off-white to light brown solid	Visual Inspection
Purity	≥98%	HPLC-UV
Isotopic Enrichment	≥98% Deuterium	Mass Spectrometry / NMR
Solubility	Soluble in DMSO, Methanol	Solubility Testing
Storage Conditions	2-8°C, protected from light	Stability Studies

Analytical Characterization Protocols

The following are detailed methodologies for the analytical characterization of **4-(2-Aminoethoxy)-3-methoxyphenol-d3**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the chemical purity of **4-(2-Aminoethoxy)-3-methoxyphenol-d3**.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (0.1%)

Procedure:

- Prepare a 1 mg/mL stock solution of **4-(2-Aminoethoxy)-3-methoxyphenol-d3** in methanol.
- The mobile phase will consist of a gradient of acetonitrile and water, both containing 0.1% formic acid.
- Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
- Inject 10 μ L of the sample solution.
- Monitor the elution profile at a wavelength of 280 nm.
- Purity is calculated based on the area percentage of the principal peak.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment Confirmation

Objective: To confirm the molecular weight and assess the isotopic enrichment of **4-(2-Aminoethoxy)-3-methoxyphenol-d3**.

Instrumentation:

- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Procedure:

- Introduce the sample, dissolved in a suitable solvent like methanol, into the mass spectrometer via direct infusion or LC-MS.
- Acquire the mass spectrum in positive ion mode.
- The protonated molecule $[M+H]^+$ is expected at m/z corresponding to the molecular weight of the deuterated compound plus a proton.
- Compare the observed mass spectrum with the theoretical isotopic distribution for a molecule with three deuterium atoms to confirm isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure and the position of deuterium labeling.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

- Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3)

Procedure:

- Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
- Acquire ¹H and ¹³C NMR spectra.
- In the ¹H NMR spectrum, the absence of a signal corresponding to the methoxy protons and the presence of other expected signals will confirm the site of deuteration.
- The ¹³C NMR spectrum will show the expected carbon signals for the structure.

Proposed Synthetic Workflow

The synthesis of **4-(2-Aminoethoxy)-3-methoxyphenol-d3** can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.



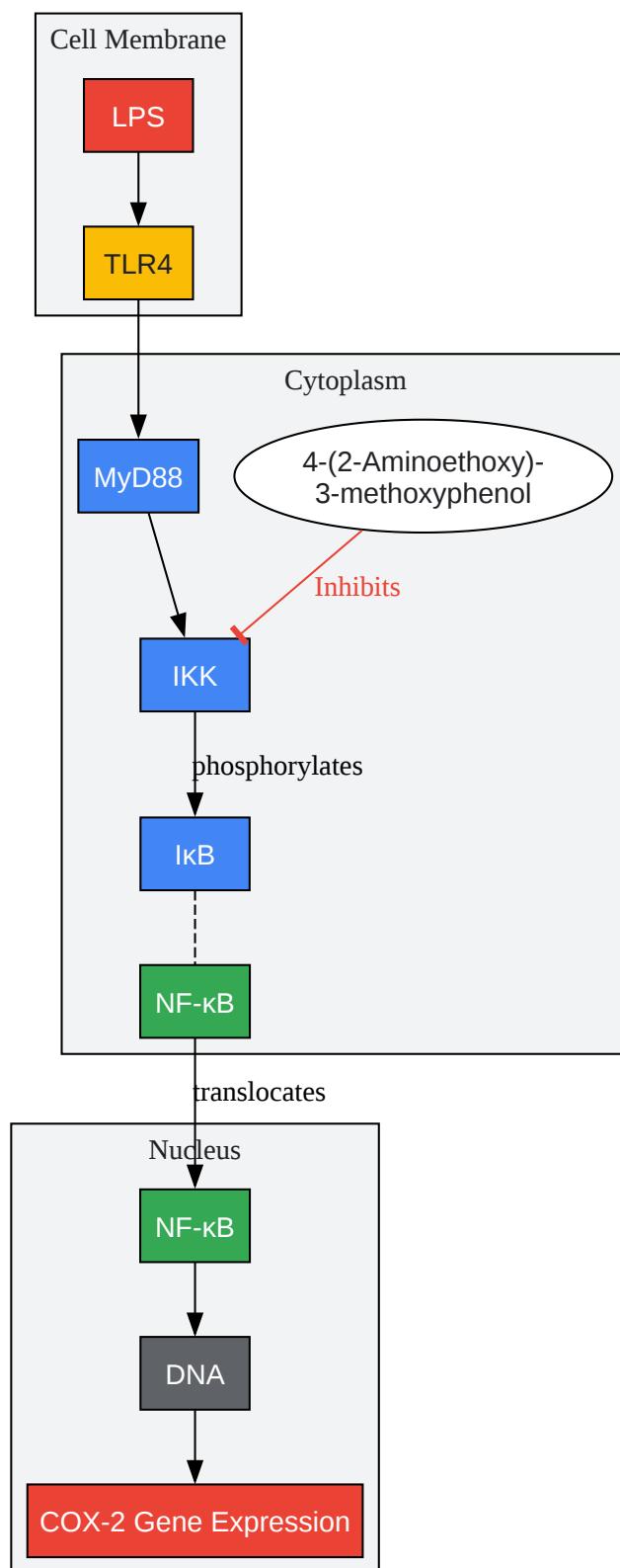
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Proposed synthesis workflow for **4-(2-Aminoethoxy)-3-methoxyphenol-d3**.

Hypothetical Biological Activity and Signaling Pathway

While specific biological activities of **4-(2-Aminoethoxy)-3-methoxyphenol-d3** have not been reported, its structural similarity to other 2-methoxyphenols suggests potential antioxidant and anti-inflammatory properties.[\[1\]](#)[\[2\]](#) Many phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways. A hypothetical signaling pathway illustrating this is presented below.

It is plausible that the non-deuterated analogue of this compound could inhibit the production of pro-inflammatory mediators. Studies on similar methoxyphenolic structures have shown inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[\[2\]](#) [\[3\]](#)



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Hypothetical anti-inflammatory signaling pathway.

Application in Drug Development

The primary application of **4-(2-Aminoethoxy)-3-methoxyphenol-d3** is as an internal standard in quantitative bioanalysis using mass spectrometry.^[4] Deuterated standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.^[4] This leads to more accurate and precise quantification of the non-deuterated drug candidate in biological matrices.

Furthermore, deuteration at a metabolic soft spot can sometimes lead to an improved pharmacokinetic profile of a drug, a strategy known as "deuterium-enabled" drug development.^[5] While the deuterium in **4-(2-Aminoethoxy)-3-methoxyphenol-d3** is on a methoxy group, which can be a site of metabolism, its primary utility is expected to be as a tool for preclinical and clinical development of its non-deuterated analogue.

Conclusion

4-(2-Aminoethoxy)-3-methoxyphenol-d3 is a valuable research tool for the development of its non-deuterated counterpart. Its characterization relies on standard analytical techniques such as HPLC, mass spectrometry, and NMR. While its own biological activity is not the primary focus, the potential bioactivity of its analogue warrants further investigation, particularly in the areas of inflammation and oxidative stress. The use of this deuterated compound as an internal standard will be crucial for obtaining high-quality pharmacokinetic and metabolic data, thereby supporting the advancement of new therapeutic agents.

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